molecular formula C19H16ClN3O4S B2831954 1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone CAS No. 304643-43-4

1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone

Cat. No.: B2831954
CAS No.: 304643-43-4
M. Wt: 417.86
InChI Key: NHLLXSHOYVOELI-UHFFFAOYSA-N
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Description

1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorophenylthio group, and a nitrophenoxy group

Preparation Methods

The synthesis of 1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone involves multiple steps, typically starting with the preparation of the pyrazole ring. The chlorophenylthio group is introduced through a nucleophilic substitution reaction, while the nitrophenoxy group is added via an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenylthio group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone include other pyrazole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(2-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-12-19(28-15-9-7-14(20)8-10-15)13(2)22(21-12)18(24)11-27-17-6-4-3-5-16(17)23(25)26/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLLXSHOYVOELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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